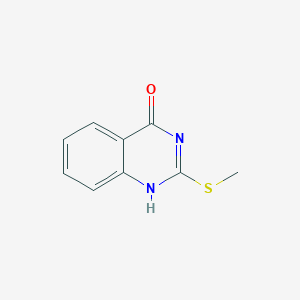

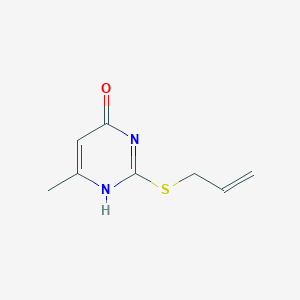

2-methylsulfanyl-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Poly(propylene-co-ethylene) . This compound is a copolymer of propylene and ethylene, which are both olefins. It is widely used in various industrial applications due to its unique properties, such as flexibility, chemical resistance, and durability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Poly(propylene-co-ethylene) is synthesized by copolymerizing ethylene and propylene. The process involves the use of catalysts, typically Ziegler-Natta or metallocene catalysts, to facilitate the polymerization reaction. The reaction conditions include moderate temperatures and pressures to ensure efficient copolymerization .

Industrial Production Methods: In industrial settings, the production of poly(propylene-co-ethylene) involves large-scale polymerization reactors where ethylene and propylene gases are introduced. The polymerization process is controlled to achieve the desired copolymer composition and molecular weight. The resulting polymer is then pelletized for further processing .

Analyse Chemischer Reaktionen

Types of Reactions: Poly(propylene-co-ethylene) primarily undergoes reactions typical of polyolefins, such as:

Oxidation: Exposure to oxygen or ozone can lead to oxidative degradation.

Cross-linking: The presence of olefinic sites allows for cross-linking reactions, especially when exposed to peroxides or sulfur.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens.

Common Reagents and Conditions:

Oxidation: Oxygen, ozone, and ultraviolet light.

Cross-linking: Peroxides (e.g., dicumyl peroxide) and sulfur.

Substitution: Halogens (e.g., chlorine, bromine) under controlled conditions.

Major Products:

Oxidation: Formation of carbonyl and hydroxyl groups.

Cross-linking: Formation of a three-dimensional network, enhancing mechanical properties.

Substitution: Halogenated polyolefins with altered chemical properties.

Wissenschaftliche Forschungsanwendungen

Poly(propylene-co-ethylene) has a wide range of applications in scientific research and industry:

Chemistry: Used as a base material for creating various chemical derivatives and composites.

Biology: Utilized in the development of biocompatible materials for medical devices and implants.

Medicine: Employed in the production of drug delivery systems and medical packaging.

Wirkmechanismus

The mechanism by which poly(propylene-co-ethylene) exerts its effects is primarily physical rather than chemical. Its molecular structure provides flexibility, chemical resistance, and mechanical strength. The copolymer’s properties can be tailored by adjusting the ratio of propylene to ethylene, allowing for specific applications .

Vergleich Mit ähnlichen Verbindungen

Polyethylene: A homopolymer of ethylene, known for its high chemical resistance and flexibility.

Polypropylene: A homopolymer of propylene, known for its rigidity and high melting point.

Ethylene-propylene-diene monomer (EPDM): A terpolymer that includes a diene component, providing enhanced cross-linking capabilities.

Uniqueness: Poly(propylene-co-ethylene) combines the properties of both polyethylene and polypropylene, offering a balance of flexibility and strength. This makes it unique compared to its homopolymer counterparts, as it can be used in applications requiring both durability and flexibility .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZQTWZRKDRJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=O)C2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=O)C2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B7783085.png)

![6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B7783110.png)